molecular formula C20H23N3O3 B13493358 (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide

(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide

Cat. No.: B13493358
M. Wt: 353.4 g/mol
InChI Key: RDXVAEJFTWUNRH-KKXDTOCCSA-N
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Description

(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide is a complex organic compound featuring a quinoline moiety and a cyclopentapyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The cyclopentapyrrole structure is then introduced through a series of cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The cyclopentapyrrole structure may interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 6-methoxyquinoline and quinoline N-oxide share structural similarities with (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide.

    Cyclopentapyrrole derivatives: Compounds like octahydrocyclopenta[b]pyrrole-2-carboxylic acid and its esters are structurally related.

Uniqueness

The uniqueness of this compound lies in its combined quinoline and cyclopentapyrrole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxamide

InChI

InChI=1S/C20H23N3O3/c1-21-19(24)18-11-13-4-3-5-17(13)23(18)20(25)16-8-6-12-10-14(26-2)7-9-15(12)22-16/h6-10,13,17-18H,3-5,11H2,1-2H3,(H,21,24)/t13-,17-,18-/m0/s1

InChI Key

RDXVAEJFTWUNRH-KKXDTOCCSA-N

Isomeric SMILES

CNC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1C(=O)C3=NC4=C(C=C3)C=C(C=C4)OC

Canonical SMILES

CNC(=O)C1CC2CCCC2N1C(=O)C3=NC4=C(C=C3)C=C(C=C4)OC

Origin of Product

United States

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